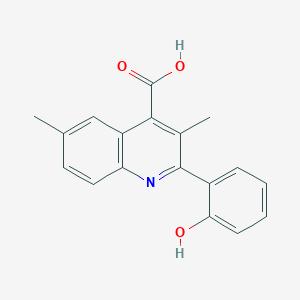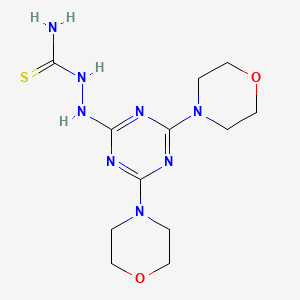
2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the quinoline ring can intercalate with DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its excited-state intramolecular proton transfer (ESIPT) properties.
2-(2-Hydroxyphenyl)benzoxazole: Another ESIPT compound with similar photophysical properties.
2-(2-Hydroxyphenyl)benzimidazole: Exhibits fluorescence and is used in bioimaging applications.
Uniqueness
2-(2-Hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and carboxylic acid functional groups allows for versatile chemical modifications and interactions with biological targets.
特性
IUPAC Name |
2-(2-hydroxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-10-7-8-14-13(9-10)16(18(21)22)11(2)17(19-14)12-5-3-4-6-15(12)20/h3-9,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUXAUDSZIRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide](/img/structure/B6089516.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6089536.png)
![ethyl 4-[(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]-1H-pyrazole-3-carboxylate](/img/structure/B6089539.png)
![N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B6089541.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B6089554.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6089562.png)

![1-[2-Methoxy-5-(thiomorpholin-4-ylmethyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B6089571.png)
![2-(2-Methylfuran-3-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![6-hydroxy-3-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B6089580.png)
![7-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6089583.png)
![N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)
![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)
![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
